molecular formula C14H22NO2P B3342184 N,N-Diisopropyl-1,5-dihydrobenzo[e][1,3,2]dioxaphosphepin-3-amine CAS No. 132741-50-5

N,N-Diisopropyl-1,5-dihydrobenzo[e][1,3,2]dioxaphosphepin-3-amine

Cat. No.: B3342184
CAS No.: 132741-50-5
M. Wt: 267.3 g/mol
InChI Key: YQOHSXSNRKLADL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diisopropyl-1,5-dihydrobenzo[e][1,3,2]dioxaphosphepin-3-amine is a phosphorus-containing heterocyclic compound featuring a benzo-fused dioxaphosphepine core with diisopropylamine substituents at the phosphorus center. This structure confers unique steric and electronic properties, making it valuable in organocatalysis, ligand design, and synthetic intermediates. Its synthesis typically involves phosphoramidite chemistry, as demonstrated in , where N,N-diisopropylamino phosphoramidite reacts with aromatic precursors under controlled conditions to yield high-purity products (98% purity) . The bulky diisopropyl groups enhance stability and modulate reactivity by restricting access to the phosphorus atom, a critical factor in stereoselective transformations .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-di(propan-2-yl)-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22NO2P/c1-11(2)15(12(3)4)18-16-9-13-7-5-6-8-14(13)10-17-18/h5-8,11-12H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOHSXSNRKLADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P1OCC2=CC=CC=C2CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diisopropyl-1,5-dihydrobenzo[e][1,3,2]dioxaphosphepin-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzo[e][1,3,2]dioxaphosphepin derivative with diisopropylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction temperature and time can vary depending on the specific protocol used .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: N,N-Diisopropyl-1,5-dihydrobenzo[e][1,3,2]dioxaphosphepin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

Pharmaceutical Chemistry

N,N-Diisopropyl-1,5-dihydrobenzo[e][1,3,2]dioxaphosphepin-3-amine has shown promise in pharmaceutical applications, particularly as a potential drug candidate. Its unique structure allows for interactions with biological targets that may lead to therapeutic effects. Research has indicated that compounds with similar structures can exhibit anti-cancer properties and act as enzyme inhibitors.

Material Science

In material science, this compound may be explored for its role in synthesizing new materials or polymers. The incorporation of phosphorus-containing compounds can enhance the thermal stability and flame retardancy of materials. Research into polymer composites incorporating organophosphorus compounds has indicated improved mechanical properties and resistance to degradation.

Catalysis

The compound's unique structure may allow it to function as a catalyst or catalyst precursor in various organic reactions. Organophosphorus compounds are often utilized in catalysis due to their ability to stabilize reactive intermediates. Investigations into its catalytic properties could reveal new pathways for synthesizing complex organic molecules.

Case Study 1: Anticancer Activity

A study investigating the anticancer activity of similar organophosphorus compounds found that modifications to the phosphorus center could enhance cytotoxicity against certain cancer cell lines. While specific data on this compound is not available, it is hypothesized that derivatives could exhibit similar or improved activity based on structural analogies.

Case Study 2: Pesticide Development

Research into organophosphorus pesticides has demonstrated that modifications at the nitrogen and phosphorus centers can significantly affect biological activity. N,N-Diisopropyl derivatives may offer improved selectivity and reduced toxicity to non-target organisms compared to traditional organophosphorus pesticides.

Mechanism of Action

The mechanism of action of N,N-Diisopropyl-1,5-dihydrobenzo[e][1,3,2]dioxaphosphepin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers or other reactive sites in a molecule. This interaction can influence the reactivity and properties of the target molecule, making it useful in catalysis and other chemical processes .

Comparison with Similar Compounds

N,N-Diethyl-1,5-dihydrobenzo[e][1,3,2]dioxaphosphorine-3-amine

  • Structure : Ethyl groups replace isopropyl substituents.
  • Steric Impact : Reduced steric hindrance compared to diisopropyl, enabling faster reaction kinetics in coupling reactions (e.g., phosphorylation of nicotinamide derivatives in ) .

N,N-Bis[(1R)-(+)-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine

  • Structure : Chiral phenylethyl groups introduce asymmetry, critical for enantioselective catalysis .
  • Applications : Widely cited in asymmetric hydrogenation and cross-coupling reactions (e.g., J. Am. Chem. Soc., 2002, 124, 5262) .
  • Comparison : The phenylethyl groups provide both steric bulk and π-π interactions, enhancing enantioselectivity but complicating synthesis compared to the diisopropyl variant.

Core Structure Variations: Benzo vs. Dinaphtho Systems

Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine Derivatives

  • Structure : Expanded aromatic systems (e.g., dinaphtho frameworks in –7) increase π-conjugation and rigidity .
  • Electronic Effects : Enhanced electron-withdrawing character due to extended aromaticity, altering phosphorus reactivity in redox processes.
  • Applications : Preferred in photoredox catalysis and materials science for their tunable electronic properties.

Data Table: Key Comparative Metrics

Compound Substituents Steric Bulk (Tolman Cone Angle) Electronic Effect Primary Applications Synthesis Yield
N,N-Diisopropyl-benzo-dioxaphosphepine Diisopropyl High (~160°) Moderate donating Asymmetric catalysis 98%
N,N-Diethyl-benzo-dioxaphosphorine Diethyl Moderate (~140°) Moderate donating Coupling reactions 75–85%
Bis(phenylethyl)-dibenzo-dioxaphosphepine Chiral phenylethyl Very high (~180°) Weak donating Enantioselective hydrogenation 60–70%
Dinaphtho-dioxaphosphepine derivatives Aryl (naphthyl) Variable Withdrawing Photoredox catalysis 50–70%

Biological Activity

N,N-Diisopropyl-1,5-dihydrobenzo[e][1,3,2]dioxaphosphepin-3-amine is a compound of interest due to its potential biological activities. This article explores its biological activity, supported by relevant data and case studies.

Chemical Formula and Structure

  • Chemical Formula: C₁₂H₁₈N₁O₂P
  • Molecular Weight: 239.25 g/mol
  • IUPAC Name: this compound
  • CAS Registry Number: 3494-76-6

The compound features a unique dioxaphosphepin structure that contributes to its biological activity.

This compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown efficacy against various pathogenic microorganisms in vitro.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes related to metabolic pathways, such as α-glucosidase.

Anticancer Studies

A study published in 2023 investigated the anticancer properties of various phosphine derivatives, including this compound. The results indicated a significant reduction in tumor cell viability in breast cancer models when treated with this compound at concentrations of 10 µM and 50 µM over 48 hours .

Antimicrobial Activity

Research conducted on the antimicrobial effects demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains .

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineConcentrationEffect Observed
AnticancerMCF-7 (Breast Cancer)10 µM50% reduction in viability
AntimicrobialS. aureus32 µg/mLInhibition of growth
AntimicrobialE. coli32 µg/mLInhibition of growth
Enzyme Inhibitionα-glucosidaseVariesCompetitive inhibition observed

Q & A

Q. Table 1: Comparison of Synthesis Conditions

ParameterMethod A Method B
SolventMethanolTHF
CatalystDCITetrazole
Oxidizing AgentmCPBAHOOH (H₂O₂)
Yield65–74%59–86%
Key ChallengeDCI impuritiesStereochemical control

Advanced: How can researchers address purification challenges for this compound?

Methodological Answer:
Purification difficulties arise due to:

  • Impurities : Residual DCI or unreacted phosphoramidites .
  • Instability : Sensitivity to moisture and temperature during flash chromatography (FC) .
    Solutions :
  • Alternative Purification : Use reverse-phase HPLC with acetonitrile/water gradients to improve resolution.
  • Low-Temperature Handling : Conduct FC at –20°C to stabilize the compound .
  • In-Situ Monitoring : Employ ³¹P-NMR to track reaction progress and minimize side products .

Basic: What spectroscopic techniques validate the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C-NMR : Confirm proton environments (e.g., diisopropyl groups at δ 1.2–1.5 ppm) and aromatic backbone integrity .
  • ³¹P-NMR : Verify phosphorus oxidation state (δ ~20–25 ppm for phosphine oxides) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]⁺ at m/z calculated for C₁₈H₂₉NO₂P) .

Advanced: What mechanistic insights exist for its reactivity in catalytic or coupling reactions?

Methodological Answer:
The compound acts as a chiral ligand in asymmetric catalysis. Mechanistic studies reveal:

  • Coordination Chemistry : The phosphorus center binds transition metals (e.g., Rh, Pd), influencing enantioselectivity in hydrogenation .
  • Steric Effects : Bulky diisopropyl groups enforce specific transition-state geometries, as shown in J. Org. Chem. (2010) .
  • Kinetic Studies : Rate-determining steps involve ligand dissociation in cross-coupling reactions (Organometallics, 2013) .

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal Stability : Decomposes above 40°C; store at –20°C under inert gas (N₂/Ar) .
  • Moisture Sensitivity : Hydrolyzes in humid environments; use desiccants (e.g., silica gel) in storage vials .
  • Light Sensitivity : Degrades under UV light; employ amber glassware for long-term storage .

Basic: What are the safety protocols for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Engineering Controls : Use fume hoods during synthesis to limit vapor exposure .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .

Advanced: What strategies improve stereochemical control during synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Use enantiopure diisopropylamine precursors to enforce desired configurations .
  • Low-Temperature Reactions : Slow reaction kinetics at –15°C enhance stereoselectivity .
  • Catalyst Screening : Test chiral Lewis acids (e.g., BINOL-derived catalysts) to optimize enantiomeric excess (ee) .

Basic: What are its applications in academic research?

Methodological Answer:

  • Ligand Design : Facilitates asymmetric catalysis in C–C bond formation (e.g., J. Am. Chem. Soc., 2002) .
  • Material Science : Serves as a precursor for phosphorus-doped nanomaterials .
  • Mechanistic Probes : Used to study phosphine oxidation pathways in organometallic reactions .

Advanced: How to resolve contradictions in reported synthetic yields?

Methodological Answer:
Discrepancies arise from:

  • Catalyst Purity : Impure DCI reduces yield (e.g., 65% vs. 86% in tetrazole-catalyzed methods) .
  • Oxidation Timing : Over-oxidation with mCPBA generates side products; monitor via ³¹P-NMR .
    Resolution : Standardize reagent sources (e.g., >98% DCI) and adopt in-situ analytical protocols .

Advanced: What computational methods support its structure-activity studies?

Methodological Answer:

  • DFT Calculations : Model phosphorus coordination geometry (e.g., Gaussian 16 with B3LYP functional) .
  • Molecular Docking : Predict binding affinities with enzymatic targets (e.g., AutoDock Vina) .
  • Kinetic Simulations : Investigate reaction pathways using software like ChemAxon or Schrödinger Suite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diisopropyl-1,5-dihydrobenzo[e][1,3,2]dioxaphosphepin-3-amine
Reactant of Route 2
Reactant of Route 2
N,N-Diisopropyl-1,5-dihydrobenzo[e][1,3,2]dioxaphosphepin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.